molecular formula C13H13NaO6 B12759152 Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate CAS No. 84386-13-0

Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate

Cat. No.: B12759152
CAS No.: 84386-13-0
M. Wt: 288.23 g/mol
InChI Key: ZWFAHYAMJGHWCS-FXRZFVDSSA-M
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Description

Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate is the sodium salt of the α,β-unsaturated ketone carboxylic acid, (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoic acid (CAS: 84386-11-8). The compound features a conjugated system with a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with enhanced lipophilicity and biological activity in medicinal chemistry . The sodium salt form improves aqueous solubility compared to the parent acid, making it more suitable for pharmaceutical formulations.

Properties

CAS No.

84386-13-0

Molecular Formula

C13H13NaO6

Molecular Weight

288.23 g/mol

IUPAC Name

sodium;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoate

InChI

InChI=1S/C13H14O6.Na/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;/h4-7H,1-3H3,(H,15,16);/q;+1/p-1/b5-4+;

InChI Key

ZWFAHYAMJGHWCS-FXRZFVDSSA-M

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baxitozine sodium involves several steps:

    Initial Reaction: Glyoxylic acid (29.6 g, 50% by weight) is heated in water under reduced pressure until 80% of the water is eliminated. After cooling, 3,4,5-trimethoxy acetophenone (84.1 g) is introduced into the reaction mixture.

    Intermediate Formation: After cooling, 120 ml of water containing sodium carbonate (11.6 g) and ether are introduced. The aqueous phase is decanted and washed with ether, then acidified to pH 1 with 50% hydrochloric acid.

    Final Product: The intermediate product (15.8 g) is heated with acetic acid (20 ml) and concentrated hydrochloric acid (20 ml) under reflux for 2.5 hours.

Industrial Production Methods

Industrial production of Baxitozine sodium follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Baxitozine sodium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Baxitozine sodium has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs and functionally related compounds, focusing on physicochemical properties, synthetic pathways, and biological activities.

Structural Analogs with the 3,4,5-Trimethoxyphenyl Group

Compound Name Molecular Formula Key Features Biological Activity Reference
Sodium (E)-4-oxo-4-(3,4,5-TMP)-2-butenoate C₁₃H₁₃NaO₆ Sodium salt; conjugated enoate system; high aqueous solubility Potential gastric cytoprotection
RU 38086 (Parent Acid) C₁₃H₁₄O₆ Free acid form; low solubility Antiulcer, antisecretory
Ethyl (E)-4-phenyl-2-(3,4,5-TMP-benzamido)but-3-enoate C₂₅H₂₇NO₆ Ester derivative; bulky substituents; moderate lipophilicity Unspecified (synthetic intermediate)
2-Bromo-1-(3,4,5-TMP)ethan-1-one C₁₁H₁₃BrO₄ Key intermediate for thiazole-pyrimidine derivatives Anticancer candidate

Notes:

  • 3,4,5-TMP : 3,4,5-Trimethoxyphenyl.
  • The sodium salt’s ionic nature enhances solubility compared to neutral analogs like RU 38084.
  • Ester derivatives (e.g., ethyl ester in ) exhibit reduced polarity, favoring membrane permeability but limiting aqueous compatibility.

Sodium Salts of α,β-Unsaturated Carboxylic Acids

Compound Name Molecular Formula Substituents Key Applications Reference
Sodium (E)-4-oxo-4-(3,4,5-TMP)-2-butenoate C₁₃H₁₃NaO₆ 3,4,5-TMP; conjugated ketone Gastroprotective (inferred from acid)
Sodium (2E)-4-(octadecyloxy)-4-oxobut-2-enoate C₂₂H₃₇NaO₄ Long alkyl chain Surfactant or lipid-based drug delivery
Sodium (4-chlorophenoxy)acetate C₈H₆ClNaO₃ Chlorophenoxy group Herbicide or plant growth regulator

Key Observations:

  • Substituent Impact : The 3,4,5-TMP group in the target compound likely enhances binding to hydrophobic pockets in biological targets, whereas alkyl chains (e.g., octadecyloxy) improve membrane interaction .
  • Pharmacological Potential: Unlike herbicidal sodium salts (e.g., 4-chlorophenoxy acetate), the 3,4,5-TMP derivative’s conjugated system may target inflammatory or ulcerative pathways .

Research Findings and Implications

  • Biological Activity : The parent acid (RU 38086) reduced gastric acid secretion by 85% in rodent models, with ED₅₀ values comparable to omeprazole . The sodium salt’s improved solubility may enhance bioavailability in vivo.
  • Structure-Activity Relationship (SAR) : The 3,4,5-TMP group is critical for activity, as seen in antitubulin agents (e.g., combretastatin analogs). However, RU 38086’s efficacy in gastric models suggests a distinct mechanism unrelated to microtubule disruption .
  • Toxicity: Limited data exist for the sodium salt, but Safety Data Sheets (SDS) for the parent acid classify it as non-hazardous under standard handling conditions .

Table 1: Physicochemical Comparison

Property Sodium (E)-4-oxo-4-(3,4,5-TMP)-2-butenoate RU 38086 (Acid) Ethyl Ester Analog
Molecular Weight 288.23 g/mol 266.25 g/mol 437.49 g/mol
Solubility in Water High (ionic form) Low Moderate
LogP (Predicted) ~1.2 ~2.5 ~3.8

Biological Activity

Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate, also known by its chemical name 2-butenoic acid, 4-oxo-4-(3,4,5-trimethoxyphenyl)-, sodium salt, is a compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H15NaO6
  • Molecular Weight : 290.25 g/mol
  • CAS Number : 84386-13-0

This compound exhibits its biological effects primarily through its interaction with various biochemical pathways. Its structure allows for potential interactions with enzymes and receptors involved in metabolic processes.

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Antioxidant Activity : The presence of the trimethoxyphenyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the activity of lipoxygenase enzymes (LOX), which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory disorders .
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated against breast cancer MCF-7 cells, showing promising results in inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals ,
Anti-inflammatoryInhibition of lipoxygenase enzymes ,
AnticancerCytotoxic effects on cancer cell lines

Case Study: Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels compared to control groups, indicating strong antioxidant potential .

Case Study: Anti-inflammatory Effects

In vitro studies assessed the compound's effect on human lipoxygenase enzymes. The results indicated a dose-dependent inhibition of LOX activity, suggesting that this compound could be effective in reducing inflammation in clinical settings .

Q & A

Q. What are the established synthetic protocols for Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a base-mediated condensation reaction. A common approach involves reacting 3,4,5-trimethoxyacetophenone with a suitable α-keto acid derivative under alkaline conditions. For example, sodium hydroxide in ethanol facilitates deprotonation and subsequent cyclization . Yields (30–95%) vary significantly with solvent polarity, temperature, and stoichiometric ratios. For instance, anhydrous ethanol at 60°C improves solubility of intermediates, while excess NaOH may lead to hydrolysis byproducts. Alternative routes using acyl chloride intermediates (e.g., (E)-3-(3,4,5-trimethoxyphenyl)acryloyl chloride) have been reported for analogous compounds, requiring inert atmospheres to prevent oxidation .

Table 1 : Key Reaction Parameters and Yields

SolventBaseTemperature (°C)Yield (%)
EthanolNaOH6030–95
THFNaH2545–80
DCMEt₃N0 (ice bath)20–50

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :
  • ¹H/¹³C NMR : The (E)-configuration of the α,β-unsaturated ketone is confirmed by a doublet at δ 6.8–7.2 ppm (J = 15–16 Hz) for the olefinic protons. The 3,4,5-trimethoxyphenyl group shows singlet aromatic protons (δ 6.5–7.0 ppm) and methoxy signals at δ 3.8–3.9 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ketone) and ~1650 cm⁻¹ (conjugated C=C) .
  • Mass Spectrometry : Molecular ion peak [M+Na]⁺ at m/z 289.1 (calculated for C₁₃H₁₄O₆Na) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Stability is pH- and temperature-dependent. In aqueous solutions (pH > 7), hydrolysis of the α,β-unsaturated ketone occurs, forming 3,4,5-trimethoxyphenylacetic acid derivatives. Solid-state stability is enhanced by hydrogen-bonded crystal packing, as shown by graph-set analysis (e.g., R₂²(8) motifs) . Storage recommendations:
  • Solid: -20°C under argon, desiccated.
  • Solution: Neutral pH (6–7), avoid prolonged light exposure.

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl moiety influence the compound’s bioactivity, and what structural analogs have been explored?

  • Methodological Answer : The trimethoxyphenyl group enhances lipophilicity and π-π stacking with biological targets. Analogs like (E)-N-(2-(dimethylamino)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide show weak antitumor activity (IC₅₀ > 50 μM against K562 cells), attributed to tubulin polymerization inhibition . Structure-activity relationship (SAR) studies suggest methoxy substituents at C3 and C5 are critical for binding affinity, while C4 modifications reduce potency.

Q. What crystallographic challenges arise when determining this compound’s structure, and how can SHELX software address them?

  • Methodological Answer : Challenges include twinning due to flexible side chains and weak diffraction from light atoms (e.g., oxygen). SHELXL refines disordered methoxy groups using PART and SUMP instructions, while SHELXE resolves phase problems via iterative density modification . ORTEP-3 visualizes thermal ellipsoids, highlighting anisotropic displacement parameters for the butenoate chain .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding pockets in tubulin (PDB: 1SA0). The trimethoxyphenyl group forms van der Waals contacts with β-tubulin’s T5 loop, while the sodium carboxylate interacts with Arg278 via salt bridges. MD simulations (AMBER) assess stability of the ligand-protein complex over 100 ns trajectories .

Q. What contradictions exist in reported biological activity data, and how can experimental design mitigate these?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 50 μM vs. >100 μM) arise from assay variability (MTT vs. SRB) or cell line heterogeneity (K562 vs. HeLa). Standardization strategies:
  • Use synchronized cell cultures and internal controls (e.g., paclitaxel).
  • Validate results across multiple assays (e.g., flow cytometry for apoptosis) .

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